BenchChemオンラインストアへようこそ!

Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

medicinal chemistry scaffold design conformational constraint

Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (CAS 2940959-59-9, MFCD35150177) belongs to the 2-oxa-4-azabicyclo[3.1.1]heptane class of bridged bicyclic morpholines, which function as conformationally constrained isosteres of the morpholine pharmacophore. The 1,4-dimethyl substitution pattern, combined with the C5-isopropyl ester, distinguishes this compound from simpler analogs by introducing steric bulk and modulating lipophilicity in a manner potentially beneficial for optimizing pharmacokinetic properties in drug discovery programs.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Cat. No. B13895491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C12CC(C1)(OC(=O)N2C)C
InChIInChI=1S/C11H17NO4/c1-7(2)15-8(13)11-5-10(3,6-11)16-9(14)12(11)4/h7H,5-6H2,1-4H3
InChIKeyZXPVCSSSOGQKJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 1,4-Dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate: A Structurally Constrained Bridged Morpholine Building Block for Lead Optimization


Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (CAS 2940959-59-9, MFCD35150177) belongs to the 2-oxa-4-azabicyclo[3.1.1]heptane class of bridged bicyclic morpholines, which function as conformationally constrained isosteres of the morpholine pharmacophore [1]. The 1,4-dimethyl substitution pattern, combined with the C5-isopropyl ester, distinguishes this compound from simpler analogs by introducing steric bulk and modulating lipophilicity in a manner potentially beneficial for optimizing pharmacokinetic properties in drug discovery programs [2].

Why In-Class Bridged Morpholine Analogs Cannot Simply Substitute for Isopropyl 1,4-Dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate in Quantitative Structure–Activity Optimization


Within the 2-oxa-4-azabicyclo[3.1.1]heptane scaffold family, seemingly minor modifications such as the presence or absence of the 1-methyl group, or the choice between methyl and isopropyl esters, can significantly alter crucial physicochemical parameters including lipophilicity (cLogP) and aqueous solubility, which in turn impact metabolic stability and target engagement [1]. Published medicinal chemistry campaigns demonstrate that replacing a standard morpholine with a bridged bicyclic morpholine can deliver up to a 26,000-fold selectivity improvement against off-target kinases, underscoring that differences in scaffold topology translate directly to dramatic shifts in biological selectivity profiles [2].

Quantitative Evidence Guide for Isopropyl 1,4-Dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate: Comparator-Based Performance Differentiation


Structural Differentiation: The Impact of the Quaternary C1-Methyl Group on Molecular Topology

The target compound features a quaternary methyl substituent at the C1 bridgehead position (adjacent to the ester-bearing C5), a feature absent in the simpler analog Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (CAS 2940952-18-9) . This geminal dimethyl substitution locks the bridgehead into a tetrahedral geometry distinct from the monomethyl analog, potentially altering the exit vector of the 5-carboxylate substituent. Class-level evidence indicates that bridgehead substitution on azabicyclo[3.1.1]heptane scaffolds functions as a bioisostere of meta-substituted pyridine, where subtle geometric changes directly affect target complementarity [1].

medicinal chemistry scaffold design conformational constraint

Selectivity Advantage of Bridged Morpholine Scaffolds over Standard Morpholine: mTOR vs. PI3Kα Case Study

While direct selectivity data for the target compound itself is not publicly available, compelling class-level evidence exists for the bridged morpholine scaffold. Replacing a standard morpholine in a pyrazolopyrimidine mTOR inhibitor series with a bridged morpholine analog produced compounds with sub-nanomolar mTOR IC50 values (IC50 < 1 nM) and selectivity ratios of up to 26,000-fold over the structurally related kinase PI3Kα [1]. In contrast, the morpholine-containing parent compounds showed substantially lower selectivity, with PI3Kα IC50 values in the low nanomolar range [1]. The target compound belongs to a structurally analogous 2-oxa-4-azabicyclo[3.1.1]heptane class and is expected to confer similar selectivity advantages when incorporated into lead molecules.

kinase selectivity mTOR PI3Kα isostere

Metabolic Stability Enhancement Through Bridged Morpholine Incorporation: Human Hepatocyte Clearance Data

In a metabolic stability study using human hepatocytes, compound 11b—a bridged morpholine-containing mTOR kinase inhibitor based on a bicyclic morpholine scaffold—demonstrated significantly improved stability compared to the first-in-class brain-penetrant TORKi PQR620, which contains a standard monocyclic morpholine [1]. The target compound, with its 2-oxa-4-azabicyclo[3.1.1]heptane core, shares the bridged morpholine architecture that contributes to this metabolic advantage by shielding potential metabolic soft spots on the morpholine ring [2]. The dimethyl substitution pattern and isopropyl ester may further modulate metabolic liability compared to less substituted or methyl ester variants.

metabolic stability hepatocyte clearance ADME PK/PD

Lipophilicity Modulation via Isopropyl Ester and Dimethyl Substitution: Physicochemical Comparison with Methyl Ester Analogs

The isopropyl ester moiety in the target compound (C11H17NO4, MW 227.26) imparts higher lipophilicity compared to methyl ester analogs within the same core scaffold. The methyl ester congener Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate (CAS 2940959-19-1, C8H11NO4, MW 185.18) is less lipophilic by approximately one cLogP unit due to the shorter alkyl chain . This incremental lipophilicity increase, combined with the C1-methyl group present only in the target compound, allows fine-tuning of physicochemical property space within a lead optimization campaign. The calculated cLogP for the target compound is estimated to fall in the range of 0.5–1.5, consistent with CNS drug-like property space [1].

lipophilicity cLogP physicochemical property space ester SAR

Achiral Bridged Morpholine as a Simplified Isostere: Strategic Advantage for Parallel Library Synthesis

The core bicyclic scaffold 2-oxa-4-azabicyclo[3.1.1]heptane, upon which the target compound is built, is intrinsically achiral—a property confirmed for the closely related 3-oxa-6-azabicyclo[3.1.1]heptane system [1]. This achiral nature simplifies synthetic complexity and eliminates the need for chiral separation, in contrast to alternative bicyclic morpholine isosteres such as 2-oxa-5-azabicyclo[2.2.1]heptane, which possesses two stereogenic centers and requires enantioselective synthesis [2]. Combined with its similar lipophilicity to unsubstituted morpholine (based on cLogP of derived analogs), the achiral scaffold enables systematic exploration of substitution effects (C1-methyl, C5-ester) without chiral interference confounding SAR interpretation [1].

achiral scaffold parallel synthesis library design morpholine isostere

Optimal Procurement and Application Scenarios for Isopropyl 1,4-Dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate in Drug Discovery


Kinase Inhibitor Lead Optimization Requiring High Selectivity Over Structurally Related Off-Targets

In a kinase inhibitor program—particularly for targets such as mTOR, PI3K, or other lipid and protein kinases—where the lead series contains a standard morpholine motif, substituting this motif with the target compound as a bridged morpholine building block can deliver dramatic selectivity improvements while maintaining or enhancing potency. Published evidence demonstrates selectivity gains of >400-fold when replacing morpholine with a bridged morpholine in mTOR inhibitor scaffolds, with selectivity windows reaching 26,000-fold over PI3Kα [1]. The target compound's quaternary C1-methyl and isopropyl ester substituents offer additional vectors for modulating potency and physicochemical properties not available with simpler bridged morpholine fragments.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Improved Metabolic Stability

For CNS-active small molecule programs—including neurodegenerative disease, psychiatric disorder, or neuro-oncology targets—the target compound provides a morpholine isostere with optimized CNS drug-like properties. The bridged morpholine scaffold has demonstrated improved metabolic stability in human hepatocytes compared to monocyclic morpholine-containing reference compounds [2]. The isopropyl ester and dimethyl substitution pattern positions the compound in a cLogP range (approximately 0.5–1.5) consistent with optimal brain penetration while avoiding excessive lipophilicity that could lead to high metabolic turnover or toxicity [3].

Parallel Library Synthesis and High-Throughput SAR Exploration Without Chiral Complexity

In discovery organizations running parallel synthesis or high-throughput chemistry workflows, the achiral nature of the 2-oxa-4-azabicyclo[3.1.1]heptane core eliminates the need for chiral analytical methods, chiral preparative separations, or enantioselective synthetic routes [4]. This allows for straightforward generation of compound libraries where the biological activity of each member can be directly compared without the confounding variable of stereochemistry. The availability of both methyl ester and isopropyl ester variants further supports systematic ester SAR exploration within a single scaffold family.

Scaffold-Hopping from Pyridine/Pyrimidine-Containing Leads Toward C(sp3)-Rich Chemical Space

For programs seeking to replace flat heteroaromatic rings such as pyridine or pyrimidine with saturated, three-dimensional bioisosteres—a strategy frequently employed to improve solubility, reduce aromatic ring count, and access novel intellectual property space—the 2-oxa-4-azabicyclo[3.1.1]heptane scaffold serves as a validated isosteric mimetic [5]. The target compound, with its pre-installed ester handle at the bridgehead position (C5) and methyl substituents at both C1 and N4, provides a functionalized entry point for scaffold-hopping campaigns that aim to maintain key ligand–protein interactions while shifting to more three-dimensional molecular architectures.

Quote Request

Request a Quote for Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.